molecular formula C25H25ClN2O4 B15153695 5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-2-(morpholin-4-yl)benzoic acid

5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-2-(morpholin-4-yl)benzoic acid

Cat. No.: B15153695
M. Wt: 452.9 g/mol
InChI Key: WRHHIFLBNDLNTR-UHFFFAOYSA-N
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Description

5-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound that features a benzyloxy group, a chlorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzyloxy and chlorophenyl intermediates, which are then coupled with the morpholine ring through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

5-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-({[2-(BENZYLOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-({[2-(BENZYLOXY)-5-METHYLPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.

Uniqueness

The presence of the chlorine atom in 5-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID distinguishes it from similar compounds, potentially enhancing its reactivity and specificity in certain chemical and biological contexts.

Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

5-[(5-chloro-2-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H25ClN2O4/c26-20-6-9-24(32-17-18-4-2-1-3-5-18)19(14-20)16-27-21-7-8-23(22(15-21)25(29)30)28-10-12-31-13-11-28/h1-9,14-15,27H,10-13,16-17H2,(H,29,30)

InChI Key

WRHHIFLBNDLNTR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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